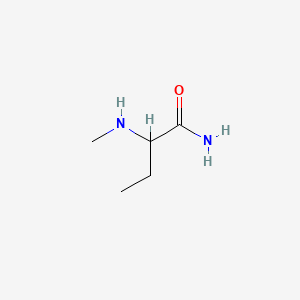
2-(Methylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)butanamide is a chemical compound with the CAS Number: 1218229-30-1 . It has a molecular weight of 116.16 and a linear formula of C5H12N2O . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Methylamino)butanamide contains a total of 19 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
2-(Methylamino)butanamide is a solid at room temperature . It has a molecular weight of 116.16 and a linear formula of C5H12N2O .Aplicaciones Científicas De Investigación
Chiral Organocatalysis : 2-(Methylamino)butanamide derivatives are used as chiral organocatalysts in asymmetric reduction processes. For instance, a specific derivative was synthesized and used in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane, highlighting its utility in organic synthesis (Noshi, 2014).
CB2 Cannabinoid Receptor Agonists : A study discovered a potent and selective CB2 agonist, 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide. This compound showed in vivo efficacy in a rat model of neuropathic pain, indicating its potential in pain management (Chu et al., 2009).
Metabolic Pathway Identification : A paper identified the specific metabolites of new designer drugs including 2-methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one in human urine. This is crucial for understanding the drug's metabolism and aiding in forensic investigations (Zaitsu et al., 2009).
Synthesis of Novel Compounds : Research on N-(2,2-Dichloro-1-cyanoethenyl)butanamide demonstrated the synthesis of previously unknown compounds, expanding the chemical diversity for potential pharmaceutical applications (Shablykin et al., 2021).
Anticonvulsant Agents : A study focused on the design and synthesis of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamides. These compounds showed promising results in preclinical seizure models, indicating their potential in treating epilepsy (Kamiński et al., 2015).
Thioacetalization Reagents : A derivative of 2-(Methylamino)butanamide, specifically 2-[1,3]Dithian-2-Ylidene-3-Oxo-Butanamide, was investigated as a thioacetalization reagent in the reaction of aldehydes/ketones. This has implications in organic synthesis and chemical engineering (Liu et al., 2004).
Cytotoxic Compounds in Fungi : Research identified a new cytotoxic indole-3-ethenamide from a halotolerant fungus, including a derivative with butanamide termini. This has potential implications in cancer research and pharmacology (Wang et al., 2011).
Drug Abuse and Toxicology : Another study reviewed the metabolisms and toxicological analysis of β-keto derivatives of 3,4-methylenedioxyphenylalkylamines, including 2-methylamino derivatives. This is important for understanding the impact of these substances in drug abuse and toxicology (Zaitsu et al., 2011).
Supramolecular Assemblies : Amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, including those conjugated with 1,4-diamino butane, were studied for their ability to form supramolecular assemblies. This has implications in biomedical applications like drug delivery or tissue regeneration (Cutrone et al., 2017).
Microwave-Assisted Synthesis : A microwave-assisted synthesis approach for creating 2-substituted phenyl-2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide derivatives from 2-arylidene-3-oxo derivatives was explored, showcasing the efficiency and environmental benefits of this method in synthesizing such compounds (Raval et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, indicates that it is harmful if swallowed or in contact with skin . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of damaging fertility and the unborn child, and may cause damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
2-(methylamino)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZZDOUYHGNDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)


![2,7-Dinitro-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/no-structure.png)
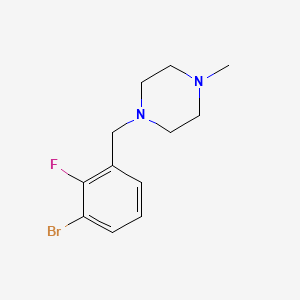
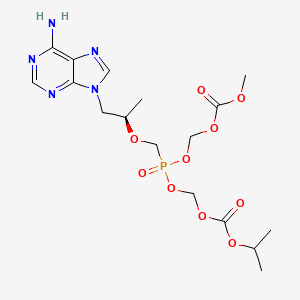
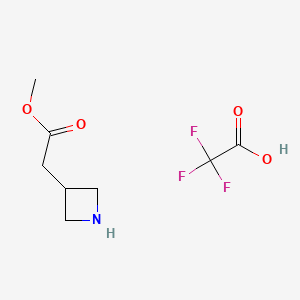

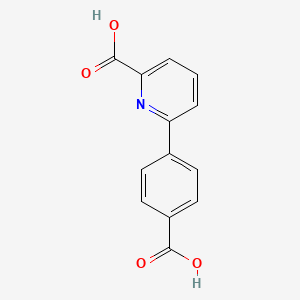
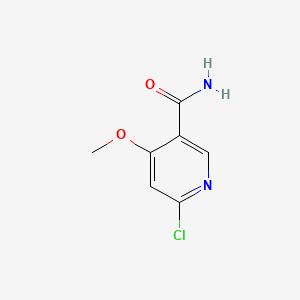
![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)

![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)